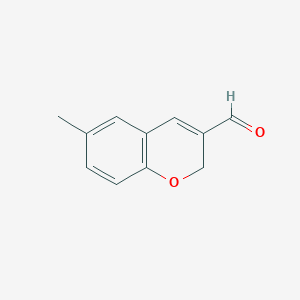

6-Methyl-2H-1-benzopyran-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEBZZUJYVBESB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651795 | |

| Record name | 6-Methyl-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61699-00-1 | |

| Record name | 6-Methyl-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 2h 1 Benzopyran 3 Carbaldehyde and Analogs

Strategic Approaches to the Benzopyran Ring System Construction

The formation of the foundational benzopyran ring is a critical step in the synthesis of the target molecule. Various strategies have been developed, primarily centered around condensation and cyclization reactions, to efficiently construct this bicyclic system.

Condensation Reactions in Benzopyran Synthesis

Condensation reactions are a cornerstone in the synthesis of the benzopyran framework. These reactions typically involve the formation of a carbon-carbon or carbon-oxygen bond to close the pyran ring onto a pre-existing benzene (B151609) derivative.

A prominent example is the Pechmann condensation , which traditionally synthesizes coumarins (2H-1-benzopyran-2-ones) by reacting a phenol (B47542) with a β-ketoester under acidic conditions. algoreducation.com While the direct product is a coumarin (B35378), this method establishes the core benzopyran structure, which can be further modified. Another classical approach is the Fries rearrangement , where a phenolic ester is rearranged to a hydroxyketone, which can then undergo cyclization to form the benzopyran ring. algoreducation.com

The Knoevenagel condensation has also been employed, particularly for the synthesis of 2-amino-4H-chromenes. psu.edu This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), often in the presence of a base. psu.edu Similarly, the Claisen-Schmidt condensation is utilized in the synthesis of chalcone (B49325) intermediates, which can subsequently be cyclized to form flavonoid-type benzopyran structures. acs.org

| Reaction Name | Reactants | Typical Product | Reference |

|---|---|---|---|

| Pechmann Condensation | Phenol, β-Ketoester | Coumarin (2H-1-benzopyran-2-one) | algoreducation.com |

| Fries Rearrangement | Phenolic Ester | Hydroxyketone (precursor to benzopyran) | algoreducation.com |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | Substituted Chromenes | psu.edu |

| Claisen-Schmidt Condensation | Aldehyde, Ketone | Chalcone (precursor to flavonoids) | acs.org |

Cyclization Reactions in the Formation of Dihydropyran Rings

The dihydropyran ring, a key feature of the "2H-" designation in the target compound, is often formed through various cyclization strategies. Electrophilic cyclization of propargylic aryl ethers using reagents like iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) has proven to be an effective method for producing 3,4-disubstituted 2H-benzopyrans under mild conditions. nih.gov This approach is notable for its excellent yields and tolerance of various functional groups. nih.gov

Palladium-catalyzed cyclization of allylic aryl ethers is another powerful technique for synthesizing 2H-benzopyrans. nih.gov Furthermore, transition metals such as platinum and gold, as well as mercury(II), have been utilized to mediate the cyclization of appropriate precursors. nih.gov More recently, enzyme-catalyzed cascade Michael/cyclization reactions have been explored for the synthesis of 3,4-dihydropyran derivatives, offering a biocatalytic alternative to traditional chemical methods. researchgate.net The silyl-Prins cyclization presents a diastereoselective route to cis-2,6-disubstituted dihydropyrans. mdpi.com

Introduction of the 3-Carbaldehyde Functionality

Once the benzopyran skeleton is in place, the next crucial step is the introduction of the carbaldehyde group at the C-3 position. Formylation reactions are the primary methods to achieve this transformation.

Vilsmeier-Haack Formylation Strategies for Benzopyran-3-carbaldehydes

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgjk-sci.com This electrophilic species then attacks the electron-rich benzopyran ring to introduce the formyl group. chemistrysteps.comorganic-chemistry.org

For benzopyran systems, the Vilsmeier-Haack reaction can be highly regioselective. For instance, the formylation of 4-hydroxycoumarin (B602359) with the Vilsmeier reagent leads to the formation of 4-chloro-3-formylcoumarin. nih.gov This intermediate is a versatile building block for further synthetic elaborations. The reaction conditions, including the choice of solvent and temperature, can be tailored to optimize the yield and selectivity of the formylation. jk-sci.com

| Reagents | Substrate Type | Key Intermediate | Reference |

|---|---|---|---|

| DMF, POCl₃ | Electron-rich arenes/heterocycles | Vilsmeier reagent (chloromethyliminium salt) | chemistrysteps.comjk-sci.com |

| N-methylformanilide, POCl₃ | Anthracene | 9-Anthracenecarboxaldehyde | wikipedia.org |

| DMF, POCl₃ | 4-Hydroxycoumarin | 4-Chloro-3-formylcoumarin | nih.gov |

Alternative Formylation Methods for Aromatic and Heterocyclic Systems

While the Vilsmeier-Haack reaction is prevalent, other formylation methods can also be applied to aromatic and heterocyclic systems. These can be particularly useful when the substrate is sensitive to the conditions of the Vilsmeier-Haack reaction.

One such alternative is the Gattermann reaction , which uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. A less hazardous modification, the Gattermann-Koch reaction , employs carbon monoxide and hydrogen chloride. For activated aromatic rings, the Duff reaction uses hexamethylenetetramine as the formylating agent. Another approach is the Reimer-Tiemann reaction , which is specific for the ortho-formylation of phenols using chloroform (B151607) in a basic solution.

Regioselective Methylation at the 6-Position

The final key structural feature of the target compound is the methyl group at the 6-position of the benzopyran ring. Achieving regioselective methylation is crucial and can be accomplished at different stages of the synthesis.

For instance, starting the synthesis with a pre-methylated phenol, such as p-cresol (B1678582) (4-methylphenol), would ensure the methyl group is correctly positioned from the outset. This is often the more controlled and preferred strategy to avoid issues with regioselectivity and potential side reactions associated with direct methylation of a more complex, fused-ring system. Recent advancements in catalysis have also explored the use of O-methyltransferases for highly regioselective methylation in complex natural product synthesis, highlighting the potential for biocatalytic approaches in achieving specific methylation patterns. rsc.orgresearchgate.net

Strategies for ortho-Hydroxyacetophenone Precursors

The synthesis of many benzopyran derivatives commences with ortho-hydroxyacetophenones. These precursors are typically prepared from corresponding phenols through acylation reactions. A common method is the Fries rearrangement , where a phenyl acetate (B1210297) is rearranged to an ortho-hydroxyacetophenone in the presence of a Lewis acid catalyst like aluminum chloride.

Another important precursor for the synthesis of the target molecule is 5-methylsalicylaldehyde. This can be synthesized from p-cresol using formylation reactions such as the Duff reaction or the Reimer-Tiemann reaction . The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid, leading to ortho-formylation of the phenol. wikipedia.orgecu.edu The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a basic solution to introduce an aldehyde group onto the aromatic ring, primarily at the ortho position. prepchem.comelearning-chemistry.ro Modifications to the Duff reaction, such as the use of copper catalysts, have been shown to improve both the yield and the ortho-selectivity of the formylation process. researchgate.net

The Casnati-Skattebøl ortho-formylation is another method that converts phenols to salicylaldehydes using paraformaldehyde and a magnesium chloride-triethylamine base system. researchgate.net This method is noted for its application in one-pot syntheses. researchgate.net The selection of the appropriate phenol and formylation method is critical for the efficient synthesis of the desired substituted salicylaldehyde (B1680747) precursor.

Table 1: Comparison of Formylation Reactions for Phenol Derivatives

| Reaction Name | Reagents | Typical Conditions | Selectivity | Reported Yields |

| Duff Reaction | Phenol, Hexamethylenetetramine, Acid (e.g., Glyceroboric acid, Acetic acid) | Heating (150-160 °C) | Primarily ortho | Generally low to moderate ecu.eduuni.edu |

| Modified Duff Reaction | Phenol, Hexamethylenetetramine, Copper catalyst | Varies | Improved ortho-selectivity | Significant improvement researchgate.net |

| Reimer-Tiemann Reaction | Phenol, Chloroform, Strong base (e.g., NaOH) | Biphasic system, heating | Primarily ortho | Moderate prepchem.comelearning-chemistry.ro |

| Casnati-Skattebøl ortho-formylation | Phenol, Paraformaldehyde, MgCl2-Et3N | THF, room temperature to mild heating | High ortho-selectivity | Good to high researchgate.net |

Directed Methylation Approaches

The introduction of a methyl group at a specific position on the aromatic ring is a key step in the synthesis of 6-Methyl-2H-1-benzopyran-3-carbaldehyde. Directed methylation strategies often target the ortho-position of a phenolic hydroxyl group. One approach involves the vapor-phase methylation of phenols using methanol (B129727) in the presence of a metal oxide catalyst, such as magnesium oxide, at high temperatures. google.com This method has shown high selectivity for ortho-methylation. google.com

O-methylation of phenolic compounds can also be achieved using various methylating agents. researchgate.net While many of these reactions lead to the formation of methyl ethers, specific conditions can favor C-methylation. For instance, the use of dimethyl carbonate in the presence of a base like cesium carbonate can selectively methylate phenols. elsevierpure.com Furthermore, bacterial O-methylation of phenols has been observed, suggesting potential biocatalytic routes for specific methylation patterns. nih.gov

The choice of the methylation strategy depends on the starting material and the desired regioselectivity. For the synthesis of the title compound, starting with a precursor that already contains the methyl group, such as p-cresol, and then performing a formylation reaction is often a more direct approach.

Multi-step Synthetic Pathways and Optimization Considerations

A plausible synthetic pathway begins with the formylation of p-cresol to produce 2-hydroxy-5-methylbenzaldehyde (B1329341) (5-methylsalicylaldehyde). As discussed, methods like the Duff or Reimer-Tiemann reaction can be employed for this transformation. wikipedia.orgprepchem.com Optimization of this step may involve screening different catalysts, solvents, and reaction temperatures to enhance the yield and regioselectivity. ecu.eduresearchgate.net

The subsequent and crucial step is the construction of the chromene ring with the aldehyde functionality at the 3-position. A common and effective method is the reaction of the salicylaldehyde precursor with an α,β-unsaturated aldehyde, such as acrolein, in the presence of a base catalyst like potassium carbonate. researchgate.net This reaction proceeds via an oxa-Michael addition followed by an intramolecular aldol (B89426) condensation.

Alternatively, the Vilsmeier-Haack reaction can be utilized to introduce the formyl group onto a pre-formed 6-methyl-2H-chromene ring. nih.govwikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic systems. wikipedia.orgresearchgate.netambeed.com

Optimization of the chromene formation step often involves exploring different catalysts, including organocatalysts, and reaction conditions such as microwave irradiation to improve reaction times and yields. nih.govnih.gov The choice of solvent can also significantly impact the reaction's efficiency. For instance, eco-friendly approaches using greener solvents are being increasingly explored. The purification of the final product, typically through column chromatography, is essential to obtain this compound in high purity.

Table 2: Key Synthetic Transformations and Reagents

| Transformation | Starting Material | Reagent(s) | Product |

| Ortho-formylation | p-Cresol | Hexamethylenetetramine, Acid | 2-Hydroxy-5-methylbenzaldehyde |

| Ortho-formylation | p-Cresol | Chloroform, NaOH | 2-Hydroxy-5-methylbenzaldehyde |

| Chromene Ring Formation | 2-Hydroxy-5-methylbenzaldehyde | Acrolein, K₂CO₃ | This compound |

| Vilsmeier-Haack Formylation | 6-Methyl-2H-chromene | DMF, POCl₃ | This compound |

Chemical Reactivity and Transformation Studies of 6 Methyl 2h 1 Benzopyran 3 Carbaldehyde

Reactions at the Aldehyde Group (C3-Carbaldehyde)

The aldehyde group, being a strong electrophile, is the most reactive site for a variety of nucleophilic and redox reactions.

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl carbon of the aldehyde group is highly susceptible to attack by nucleophiles. This includes reactions with organometallic reagents like Grignard reagents and hydride donors.

Grignard Reactions: The addition of a Grignard reagent (R-MgX) to the C3-carbaldehyde results in the formation of a secondary alcohol after acidic workup. masterorganicchemistry.comlibretexts.orgdalalinstitute.com The nucleophilic carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon, leading to a new carbon-carbon bond and a tetrahedral alkoxide intermediate, which is then protonated. libretexts.orgyoutube.com

Hydride Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (6-methyl-2H-1-benzopyran-3-yl)methanol, using hydride-based reducing agents. libretexts.org Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgyoutube.com

| Reagent Type | Specific Reagent | Product | Reaction Type |

|---|---|---|---|

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | Nucleophilic Addition |

| Hydride Donor | Sodium Borohydride (NaBH₄) | Primary Alcohol | Nucleophilic Addition (Reduction) |

Oxidation and Reduction Pathways

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation: Oxidation of the C3-carbaldehyde yields 6-methyl-2H-1-benzopyran-3-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). khanacademy.org The process involves the conversion of the aldehyde C-H bond to a C-O bond.

Reduction: As mentioned previously, reduction of the aldehyde group with reagents like NaBH₄ or LiAlH₄ affords the primary alcohol, (6-methyl-2H-1-benzopyran-3-yl)methanol. libretexts.org This is a fundamental transformation in synthetic organic chemistry.

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 6-Methyl-2H-1-benzopyran-3-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (6-Methyl-2H-1-benzopyran-3-yl)methanol |

Condensation Reactions Involving the Aldehyde Moiety

The aldehyde group readily participates in condensation reactions, forming new carbon-carbon double bonds. These reactions are crucial for extending the carbon framework and synthesizing more complex molecules.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or pyridine. thermofisher.commychemblog.compurechemistry.org For instance, reaction with malononitrile (B47326) in the presence of a base would yield 2-((6-methyl-2H-1-benzopyran-3-yl)methylene)malononitrile. bas.bgsciforum.net These reactions are highly efficient for creating α,β-unsaturated systems. nih.govnih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. youtube.comyoutube.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CHR. This reaction is highly versatile, allowing for the synthesis of a wide range of substituted stilbene-like derivatives of the benzopyran scaffold. rsc.orgrsc.org

| Reaction Name | Reagent Type | Typical Reagent | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound | Malononitrile, Diethyl Malonate | α,β-Unsaturated nitrile/ester |

| Wittig Reaction | Phosphorus Ylide | Ph₃P=CHR | Alkene (Stilbene derivative) |

Reactivity of the 2H-1-Benzopyran Ring System

The benzopyran ring system itself exhibits distinct reactivity patterns, both on the aromatic benzene (B151609) portion and the heterocyclic pyran ring.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The position of substitution is directed by the existing substituents. The C6-methyl group is an activating, ortho-para directing group. The oxygen atom of the pyran ring is also strongly activating and ortho-para directing. The α,β-unsaturated aldehyde system is deactivating. Therefore, electrophilic attack is predicted to occur preferentially at the C5 and C7 positions, which are ortho and para to the activating methyl group and ortho to the ring oxygen, and are least influenced by the deactivating group. Common EAS reactions include nitration and halogenation. minia.edu.egyoutube.comlibretexts.orgmasterorganicchemistry.com

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-methyl-2H-1-benzopyran-3-carbaldehyde and 7-Nitro-6-methyl-2H-1-benzopyran-3-carbaldehyde |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-methyl-2H-1-benzopyran-3-carbaldehyde and 7-Bromo-6-methyl-2H-1-benzopyran-3-carbaldehyde |

Nucleophilic Substitution on the Pyran Ring

The pyran ring, particularly in related chromone (B188151) systems, is susceptible to nucleophilic attack, often leading to ring-opening reactions. clockss.org The C2 and C4 positions are electron-deficient and serve as electrophilic sites. tandfonline.com In the 2H-1-benzopyran system, the C2 position is part of a vinyl ether-like system, making it a prime target for nucleophilic attack, especially under acidic conditions or with strong nucleophiles.

Studies on analogous 3-formylchromones show that bifunctional nucleophiles, such as primary amines or hydrazines, can attack the C2 position, leading to the opening of the pyran ring. tandfonline.comtandfonline.com This is often followed by a subsequent cyclization reaction to form new heterocyclic systems, such as pyridines or pyrazoles. nih.gov This reactivity highlights the potential of the benzopyran ring to act as a precursor for more complex heterocyclic structures through ring transformation reactions. tandfonline.combeilstein-journals.org

Ring-Opening and Ring-Closing Transformations

The stability of the benzopyran ring in 6-methyl-2H-1-benzopyran-3-carbaldehyde is a key feature of its chemistry. However, under certain conditions, ring-opening and subsequent ring-closing reactions can occur, leading to the formation of novel heterocyclic systems.

Nucleophilic attack on the coumarin (B35378) scaffold can lead to the opening of the lactone ring. For instance, the reaction of 3-formylchromones with various nucleophiles can initiate ring-opening. The specific products of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions. For example, the condensation of 3-formylchromone with 4-hydroxycoumarin (B602359) results in a novel dione (B5365651) derivative. researchgate.net This product can then undergo further reactions with primary amines, hydrazines, and other nucleophiles to yield a variety of heterocyclic compounds, including pyran, pyrazole (B372694), and diazepine (B8756704) derivatives. researchgate.net

In a study focused on creating antifungal agents, coumarin derivatives were subjected to hydrolysis and methylation, leading to ring-opened products. nih.gov These reactions transformed the coumarin lactone into a strobilurin-like substructure, demonstrating that the benzopyran ring can be strategically opened to access different chemical scaffolds. nih.gov

Conversely, intramolecular cyclization reactions can be employed to form the benzopyran ring system. The Vilsmeier-Haack reaction, for example, is a powerful tool for the synthesis of 3-formylcoumarins from substituted 2-hydroxyacetophenones. researchgate.net This reaction proceeds through a double formylation followed by cycloaddition and dehydration. researchgate.net Similarly, the Knoevenagel condensation of salicylaldehydes with active methylene compounds is a common method for constructing the coumarin ring. researchgate.netnih.gov

Transformations Involving the 6-Methyl Group

The methyl group at the C6 position of the benzopyran ring is another site for chemical modification, allowing for the introduction of various functional groups to modulate the compound's properties.

The 6-methyl group can undergo oxidation to introduce new functionalities. For instance, 6-methylcoumarin (B191867) can be oxidized to 7-hydroxy-6-methylcoumarin by cytochrome P450 enzymes. nih.gov This highlights the potential for enzymatic transformations to functionalize the methyl group. While direct chemical oxidation of the methyl group to a carboxylic acid or alcohol can be challenging, it represents a potential route for creating new derivatives.

Halogenation of the methyl group is another important transformation. The conversion of a methyl group to a halomethyl group, such as a chloromethyl or bromomethyl group, provides a reactive handle for further synthetic manipulations. For example, the related compound 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid has been synthesized and used as a precursor for various ester and amide derivatives. nih.gov This suggests that halogenation of the 6-methyl group of the title compound could be a viable strategy for creating a platform for further derivatization.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The development of new therapeutic agents often relies on systematic modifications of a lead compound to understand how different structural features affect its biological activity. For this compound, derivatization strategies primarily target the aldehyde at C3 and the substituents on the benzene ring.

The aldehyde group at the C3 position can be oxidized to a carboxylic acid, which serves as a key intermediate for the synthesis of a wide array of ester and amide derivatives. The resulting 6-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid can be coupled with various alcohols and amines to generate libraries of compounds for SAR studies.

The synthesis of ester and amide derivatives of the closely related 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid has been extensively studied. nih.gov These studies have shown that both aliphatic and aromatic esters and amides can be readily prepared, and their biological activities can be fine-tuned by varying the substituent. nih.gov For example, aromatic esters of this compound have been found to be potent inhibitors of α-chymotrypsin. nih.gov

The following table summarizes the synthesis of various ester and amide derivatives from a related coumarin-3-carboxylic acid, illustrating the types of modifications that can be made.

| Entry | Reactant | Product |

| 1 | Methanol (B129727) | Methyl 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylate |

| 2 | Ethanol | Ethyl 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylate |

| 3 | Aniline | N-Phenyl-6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxamide |

| 4 | Benzylamine | N-Benzyl-6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxamide |

Functional group interconversions offer a powerful strategy for introducing a wide range of substituents onto the this compound scaffold, thereby enabling comprehensive SAR studies.

The aldehyde at C3 is a versatile functional group that can be converted into a variety of other groups. For example, it can be reduced to an alcohol, which can then be further functionalized. It can also be converted to a cyano group, which can then be hydrolyzed to a carboxylic acid or reduced to an amine. A facile method for the preparation of 3-formylcoumarins involves the reduction of 3-cyanocoumarins with Raney nickel in formic acid. researchgate.net

The 6-methyl group can also be a site for functional group interconversions. As mentioned previously, it can be halogenated to provide a reactive handle for nucleophilic substitution reactions. This would allow for the introduction of a wide range of functional groups, including ethers, esters, amines, and azides.

The following table provides examples of functional group interconversions that could be applied to this compound to generate a diverse library of compounds for SAR studies.

| Starting Group | Reagents | Product Group |

| 3-Aldehyde | 1. NaClO₂, 2. SOCl₂, 3. R-OH | 3-Ester |

| 3-Aldehyde | 1. NaClO₂, 2. SOCl₂, 3. R-NH₂ | 3-Amide |

| 6-Methyl | N-Bromosuccinimide | 6-Bromomethyl |

| 6-Bromomethyl | NaN₃ | 6-Azidomethyl |

| 6-Bromomethyl | R-OH, base | 6-Alkoxymethyl |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 6-Methyl-2H-1-benzopyran-3-carbaldehyde, both ¹H and ¹³C NMR are instrumental.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet far downfield, expected around δ 9.9-10.1 ppm. rsc.org The proton on the pyran ring's double bond (C4-H) would also be a downfield singlet. The methylene (B1212753) protons at the C2 position (-O-CH₂-) would likely appear as a singlet around δ 4.8-5.2 ppm. The aromatic region would show signals for the three protons on the benzene (B151609) ring, with their specific shifts and splitting patterns determined by their positions relative to the methyl and ether groups. The methyl group (-CH₃) protons would appear as a singlet in the typical aromatic methyl region, around δ 2.4 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon of the aldehyde group is characteristically found at the low-field end of the spectrum, typically in the range of δ 190-193 ppm. rsc.orgrsc.org The carbons of the aromatic ring and the vinylic carbons of the pyran ring would resonate between δ 115 and δ 160 ppm. The methylene carbon (C2) would be found further upfield, while the methyl carbon would exhibit the highest-field signal, generally around δ 20-22 ppm. rsc.org

Expected NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CHO (Aldehyde) | 9.9 - 10.1 (s) | 190.0 - 193.0 |

| -CH₃ (Methyl) | ~2.4 (s) | 20.0 - 22.0 |

| -O-CH₂- (Methylene) | ~5.0 (s) | ~65.0 |

| Aromatic & Vinylic CH | 7.0 - 8.0 (m) | 115.0 - 150.0 |

| Aromatic & Vinylic Quaternary C | - | 120.0 - 160.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure from fragmentation patterns. The molecular formula for this compound is C₁₁H₁₀O₂, giving a monoisotopic mass of approximately 174.068 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 174.

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation could be the loss of a hydrogen radical (H•) to give a stable acylium ion at m/z 173. Another common fragmentation for aldehydes is the loss of the formyl group (-CHO) as a radical, leading to a peak at m/z 145. Subsequent fragmentation could involve the loss of a methyl radical (-CH₃) from this fragment. The fragmentation of the related compound, 6-methylcoumarin (B191867) (molecular weight 160.17), shows a prominent peak corresponding to the loss of carbon monoxide (CO). nist.gov A similar loss from the m/z 173 ion of the target compound could yield a fragment at m/z 145.

Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

|---|---|

| 174 | [M]⁺ (Molecular Ion) |

| 173 | [M-H]⁺ |

| 145 | [M-CHO]⁺ |

| 130 | [M-CHO-CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups within a molecule based on their vibrational frequencies.

For this compound, the most prominent absorption band would be from the aldehyde carbonyl (C=O) stretch, which is expected in the region of 1685-1666 cm⁻¹ due to conjugation with the C=C double bond. vscht.cz Another key indicator for the aldehyde is the C-H stretching vibration of the aldehyde proton, which typically appears as two weak to moderate bands around 2830 cm⁻¹ and 2720 cm⁻¹. vscht.cz

Other significant absorptions include C=C stretching vibrations from the aromatic ring and the pyran double bond in the 1640-1450 cm⁻¹ range. The C-O-C stretch of the ether group in the pyran ring would likely appear in the 1260-1050 cm⁻¹ region. vscht.cz C-H stretching from the aromatic, methyl, and methylene groups would be observed just below and just above 3000 cm⁻¹. vscht.cz

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aldehyde) | ~2830 and ~2720 | Weak-Medium |

| C=O Stretch (Conjugated Aldehyde) | 1685 - 1666 | Strong |

| C=C Stretch (Aromatic & Vinylic) | 1640 - 1450 | Medium-Strong |

| C-O-C Stretch (Aryl Ether) | 1260 - 1050 | Strong |

| C-H Stretch (Aromatic & Vinylic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes the benzene ring, the pyran double bond, and the carbonyl group, is expected to result in strong UV absorption.

Studies on similar coumarin-3-carbaldehyde structures show that they possess push-pull characteristics, with the ether oxygen acting as a donor and the aldehyde group as an acceptor. nih.gov This typically leads to absorption maxima at longer wavelengths. One would expect at least two major absorption bands, one around 300-310 nm and another at a longer wavelength, potentially around 350-360 nm. nih.gov The exact position of these bands is sensitive to the solvent used.

Regarding fluorescence, many coumarin (B35378) derivatives are known for their strong emission. researchgate.net However, coumarin-3-carbaldehydes often exhibit weak or no fluorescence in polar solvents. This quenching is attributed to the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state, which provides an efficient pathway for non-radiative decay. nih.gov

Expected UV-Visible Absorption Data for this compound

| Solvent | Expected λₘₐₓ₁ (nm) | Expected λₘₐₓ₂ (nm) |

|---|---|---|

| Methanol (B129727)/Ethanol | ~310 | ~360 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

A search of the available scientific literature did not yield a reported single-crystal X-ray structure for this compound. rsc.org If such an analysis were performed, it would confirm the planarity of the benzopyran ring system and provide detailed geometric parameters. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the aldehyde oxygen and potential π–π stacking between the aromatic rings of adjacent molecules.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and reactivity. These methods can predict the distribution of electron density, which is crucial for determining how a molecule will interact with other chemical species.

Theoretical studies on related heterocyclic systems, such as thienopyrroles, demonstrate the power of these calculations. For instance, quantum-chemical studies using semi-empirical methods like the Modified Neglect of Diatomic Overlap (MNDO) approximation have been employed to analyze the regioselectivity of acylation reactions. researchgate.net Such studies show that the selectivity of electrophilic attack often depends more on the electron density distribution in reaction intermediates than on the ground-state structural parameters of the molecule. researchgate.net By calculating the charges on different atoms within the 6-Methyl-2H-1-benzopyran-3-carbaldehyde molecule, researchers can predict the most likely sites for nucleophilic or electrophilic attack, thereby guiding synthetic modifications. These computational approaches allow for a detailed examination of how structural and electronic factors influence the chemical behavior and reactivity of the compound. researchgate.net

Advanced ab initio quantum chemistry methods provide a framework for solving the electronic Schrödinger equation, which can yield highly accurate predictions of molecular energies and properties. aps.org These calculations are essential for mapping potential energy surfaces, which describe the energy of a molecule as a function of its geometry, and for understanding reaction dynamics. aps.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is critical in drug discovery for screening virtual libraries of compounds against a biological target. Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time.

For this compound, docking studies could identify potential biological targets by predicting its binding affinity and mode of interaction. A typical output from such a study would include the binding energy and a list of key amino acid residues involved in the interaction, as illustrated in the hypothetical table below.

Table 1: Example of Molecular Docking and Dynamics Simulation Data This table presents hypothetical data to illustrate typical findings from docking and MD simulations.

| Parameter | Finding | Implication |

|---|---|---|

| Binding Energy (Docking) | -8.2 kcal/mol | Indicates a strong, favorable binding interaction with the hypothetical target protein. |

| Key Interacting Residues | HIS94, THR199, VAL121 | Hydrogen bonding with HIS94 and THR199; hydrophobic interactions with VAL121 suggest specific points of attachment. |

| RMSD (MD Simulation) | < 2 Å over 100 ns | The low root-mean-square deviation suggests the ligand remains stably bound in the active site without significant conformational changes. nih.govnih.gov |

| Interaction Stability | Hydrogen bonds maintained > 90% of simulation time | The persistence of key hydrogen bonds indicates a stable and durable ligand-receptor complex. nih.gov |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. nih.gov By systematically modifying parts of a molecule, researchers can identify the chemical moieties (pharmacophores) responsible for its effects and those that can be altered to improve potency or reduce side effects.

SAR studies on related heterocyclic scaffolds provide valuable insights that could be applicable to derivatives of this compound.

Influence of Substituents: In studies on benzimidazole (B57391) derivatives, substitutions at various positions on the core ring structure were found to significantly influence anti-inflammatory activity. nih.gov This highlights the importance of substituent placement for biological function.

Role of Specific Functional Groups: For a series of 6,7-benzomorphan derivatives, a hydroxyl group at a specific position was found to be crucial for improving sodium channel blocking properties. nih.gov

Stereochemistry: The stereochemistry and topology of side chains can also dramatically influence biological interactions and affinity for a target. nih.gov

Nature of Linked Groups: In coumarin-based inhibitors of the enzyme α-chymotrypsin, esters derived from the 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid scaffold showed that "aromatic" esters were particularly potent inactivators. scilit.com This demonstrates that the electronic nature of a substituent is a critical factor in activity.

Predictive analytics and 3D-QSAR (Quantitative Structure-Activity Relationship) models can be developed from these data to forecast the activity of novel, unsynthesized compounds, thereby streamlining the discovery process.

Table 2: Summary of Exemplary SAR Findings from Related Heterocyclic Compounds

| Compound Class | Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Benzimidazoles | Substitutions at N1, C2, C5, C6 positions | Greatly influences anti-inflammatory effects | nih.gov |

| 6,7-Benzomorphans | 4'-Hydroxyl function | Crucial for improving sodium channel blocking | nih.gov |

| 6,7-Benzomorphans | Stereochemistry of N-linked side chain | Influences interaction and affinity | nih.gov |

| Coumarin-3-carboxylate Esters | meta-substituted phenyl esters | Leads to powerful inactivation of α-chymotrypsin | scilit.com |

| Pyrazole-carboxamides | para- vs. meta- vs. ortho-SO₂NH₂ group | Position dramatically affects inhibitory potential against carbonic anhydrase due to interaction with Zn²⁺ and steric hindrance. | nih.gov |

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. windows.net The specific three-dimensional shape, or conformation, of a molecule is critical to its ability to interact with biological targets.

While specific conformational studies on this compound are not widely available, data from the closely related compound 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde provides significant insight. X-ray crystallography of this molecule reveals that the benzopyran-4-one (or chromone) ring system is nearly planar. researchgate.net This planarity is a key structural feature. The crystal structure also shows significant π–π stacking interactions between the benzene (B151609) and pyran rings of adjacent molecules, influencing the crystal packing. researchgate.net

Table 3: Crystallographic Data for the Related Compound 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde Data from a structural study of a closely related chromone (B188151) derivative. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈O₃ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.6945 (7) |

| b (Å) | 7.1079 (7) |

| c (Å) | 10.3032 (11) |

| α (°) | 71.593 (2) |

| β (°) | 84.962 (2) |

| γ (°) | 69.843 (2) |

| Key Structural Feature | The chromone ring system is almost planar, with a maximum deviation of 0.045 (2) Å. |

Exploration of Reaction Mechanisms through Theoretical Methods

Theoretical chemistry provides powerful tools for mapping the detailed pathways of chemical reactions. By calculating the potential energy surfaces for a reaction, chemists can identify transition states and intermediates, providing a step-by-step understanding of the reaction mechanism.

For reactions involving complex organic molecules, theoretical investigations can distinguish between possible competing pathways. For example, in the atmospheric oxidation of unsaturated alcohols initiated by hydroxyl radicals, ab initio calculations at levels of theory like CCSD(T) and MP2 have been used to show that the reaction proceeds primarily through the addition of the OH radical to the unsaturated carbon atoms. researchgate.net These studies can predict the major and minor products of a reaction under specific conditions. researchgate.net

Similarly, theoretical methods can elucidate the mechanisms of multicomponent reactions. For the formation of complex pyran derivatives, a plausible mechanism involving a tandem Knoevenagel condensation followed by a Michael addition has been proposed. mdpi.com The feasibility of this proposed pathway was rationalized by considering the pKa values of the acidic protons in the reacting species, demonstrating how theoretical principles can explain observed reactivity. mdpi.com For this compound, such methods could be used to explore its synthesis via Vilsmeier-Haack or Duff reactions, or to predict its degradation pathways.

Biological Activity Research: Non Clinical Investigations of 6 Methyl 2h 1 Benzopyran 3 Carbaldehyde Derivatives

Antioxidant Activity Assessment Methodologies

The antioxidant potential of benzopyran derivatives is a cornerstone of their biological evaluation. This activity is believed to underpin many of their other therapeutic effects, including anti-inflammatory action. mdpi.com Researchers employ a variety of in vitro methods to quantify the ability of these compounds to neutralize harmful reactive oxygen species (ROS).

A primary method for assessing antioxidant capacity is through direct free radical scavenging assays. These tests measure the ability of a compound to donate an electron or hydrogen atom to a stable free radical, thus neutralizing it.

The most common assay is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test . nih.govsysrevpharm.orgdmed.org.ua In this method, the deep violet DPPH radical becomes decolorized upon accepting an electron from an antioxidant compound. The change in absorbance is measured spectrophotometrically to quantify the scavenging activity. Studies on various coumarin (B35378) derivatives, including those with hydroxyl and methoxy (B1213986) substitutions similar to the benzopyran scaffold, have demonstrated significant, concentration-dependent DPPH scavenging activity. nih.govsysrevpharm.org For instance, a study on 4-hydroxycoumarin (B602359) derivatives showed scavenging percentages ranging from 27% to 91%. samipubco.com Similarly, certain coumarin-chalcone hybrids have exhibited DPPH scavenging activity as high as 77.92%. mdpi.com The position of substituents, such as hydroxyl groups, on the benzopyran ring has been shown to significantly influence the radical-scavenging effect. nih.govmdpi.com

Other methods used to evaluate the free radical scavenging potential of these derivatives include:

Phosphomolybdenum Assay: This method evaluates the total antioxidant capacity of a compound by measuring the reduction of Molybdenum (VI) to Molybdenum (V), which forms a green-colored complex. Studies have shown that some 4-methyl chromen-2-one derivatives possess good antioxidant activity as determined by this assay. sysrevpharm.org

Cyclic Voltammetry (CV): This electrochemical technique is used to study the oxidation and reduction processes of molecules. For antioxidant evaluation, it helps determine the oxidation potential of a compound, with a lower potential indicating a greater ability to donate electrons and act as an antioxidant. nih.gov

The table below summarizes findings from DPPH radical scavenging assays for various benzopyran-related structures.

| Derivative Class | Assay | Key Findings | Reference(s) |

| 3-Carboxycoumarins | DPPH | 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one showed high radical-scavenging activity, highlighting the importance of hydroxyl groups. | nih.gov |

| 4-Hydroxycoumarins | DPPH | Derivatives exhibited a wide range of scavenging activity (27% to 91%), indicating strong structure-activity relationships. | samipubco.com |

| Coumarin-Chalcone Hybrids | DPPH | A derivative with an ortho-hydroxyl group showed the highest activity (77.92% scavenging); moving the group to meta or para positions significantly decreased activity. | mdpi.com |

| 4-Methyl-7-alkynyl Coumarins | DPPH | Exhibited moderate antioxidant activities, with scavenging percentages generally between 10-20%. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Beyond direct radical scavenging, benzopyran derivatives are investigated for their ability to modulate the body's endogenous antioxidant defense systems. These systems rely on a network of antioxidant enzymes. Research has focused on the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. frontiersin.org

Activation of the Nrf2 pathway leads to the upregulation of numerous antioxidant and cytoprotective genes, including:

Heme Oxygenase-1 (HO-1)

NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

Glutathione S-transferases (GSTs)

Thioredoxin (TXN) frontiersin.orgnih.gov

Studies have shown that certain coumarin derivatives can exert their antioxidant and anti-inflammatory effects by activating the Nrf2/HO-1 signaling pathway. nih.gov For example, one potent coumarin derivative was found to upregulate this pathway, contributing to its anti-inflammatory effects in macrophages. nih.gov Similarly, other phenolic compounds have been shown to modulate Nrf2, suggesting a common mechanism for this class of molecules. frontiersin.orgnih.govmdpi.com This indirect antioxidant mechanism, which enhances the cell's own defense capabilities, represents a significant area of investigation for derivatives of 6-Methyl-2H-1-benzopyran-3-carbaldehyde.

Anti-inflammatory Activity Research

Inflammation is a complex biological response implicated in numerous chronic diseases. nih.gov Derivatives of the benzopyran family have been widely studied for their potential to mitigate inflammatory processes. mdpi.comasianpubs.orgnih.gov

A key focus of anti-inflammatory research is understanding how compounds interact with intracellular signaling pathways that control the production of inflammatory mediators. Several critical pathways have been identified as targets for benzopyran derivatives.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in the inflammatory response. nih.gov Overactivation of these kinases leads to the production of pro-inflammatory cytokines. Studies on benzaldehyde (B42025) derivatives isolated from fungal sources have shown they can reduce inflammation by inhibiting the phosphorylation (activation) of ERK, JNK, and p38 in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Other studies on resveratrol (B1683913) methyl-derivatives have confirmed the ability to block MAPK signaling pathways. mdpi.com

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB transcription factor is a central regulator of inflammation, controlling the expression of genes for pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Many coumarin and benzopyran derivatives exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. mdpi.comnih.gov For example, a coumarin-based analog was shown to suppress the expression of inflammatory markers like TNF-α and IL-6 by downregulating NF-κB in LPS-induced macrophages. nih.gov

Other Signaling Pathways: Research has also implicated other pathways in the anti-inflammatory action of these derivatives.

AKT/mTOR Pathway: This pathway is involved in cell survival and proliferation and can be modulated by coumarin derivatives to reduce inflammation. nih.gov

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a molecule that helps suppress inflammation. Selective inhibition of PDE4 by coumarin derivatives can prevent the release of inflammatory mediators. asianpubs.org Certain coumarin analogs have been identified as potent PDE4 inhibitors. asianpubs.orgnih.gov

The modulation of signaling pathways ultimately leads to a reduction in the production of key inflammatory molecules. In vitro assays are used to directly measure the inhibition of these mediators by benzopyran derivatives.

Commonly studied mediators include:

Pro-inflammatory Cytokines: Compounds are tested for their ability to reduce the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) from immune cells (e.g., macrophages) stimulated with an inflammatory agent like LPS. nih.govmdpi.com

Inflammatory Enzymes: The expression and activity of enzymes such as COX-2 and iNOS are key markers of inflammation. nih.govacs.org Numerous studies have demonstrated that benzaldehyde and coumarin derivatives can effectively inhibit the expression of both iNOS and COX-2 in LPS-stimulated cells. nih.govnih.govacs.org

Nitric Oxide (NO): Overproduction of NO by iNOS contributes to inflammation and tissue damage. Many derivatives have been shown to significantly reduce the production of NO in cellular models of inflammation. mdpi.comnih.gov

The following table summarizes the inhibitory effects of various benzopyran-related derivatives on key inflammatory mediators.

| Derivative Class/Compound | Cell Model | Target(s) Inhibited | Key Findings | Reference(s) |

| Benzaldehyde Derivatives | RAW264.7 Macrophages | iNOS, COX-2, NO, IL-6 | Compounds inhibited the expression of iNOS and COX-2 and the release of NO and IL-6. | nih.govacs.org |

| Coumarin-Curcumin Analog (14b) | LPS-induced Macrophages | TNF-α, IL-6, IL-1β | Potently reduced the production of pro-inflammatory cytokines with an EC50 of 5.32 μM. | nih.gov |

| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarins | Carrageenan-induced rat paw edema | Edema Volume | Compounds 4 and 8 showed higher anti-inflammatory activity than the reference drug indomethacin (B1671933) after 3 hours. | nih.govresearchgate.net |

| Pyridazinone Derivatives | Human Primary Macrophages | TNF-α, IL-6, IL-8 | A lead compound was able to regulate the production of potent pro-inflammatory cytokines and chemokines. | nih.gov |

| Coumarin-based PDE4 Inhibitors | Docking/In vivo studies | PDE4 enzyme, Edema Volume | Electronegative substitutions enhanced anti-inflammatory activity, with some compounds showing significant effects. | asianpubs.org |

This table is interactive. Click on the headers to sort the data.

Antimicrobial Activity Studies

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Derivatives of 2H-1-benzopyran have demonstrated notable activity against a range of pathogenic bacteria and fungi. samipubco.comwjpsronline.com

Research has evaluated these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal species.

Gram-Positive Bacteria: Strains such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Bacillus subtilis are common targets. wjpsronline.comnih.gov

Gram-Negative Bacteria: Activity has been tested against species like Escherichia coli and Pseudomonas aeruginosa. wjpsronline.commdpi.com

Fungal Strains: Pathogens such as Candida albicans and Aspergillus niger have been used to assess antifungal potential. samipubco.comnih.gov

The mechanism of action is often linked to the specific chemical structure of the derivative. Substitutions on the coumarin ring play a critical role in determining the spectrum and potency of antimicrobial activity. For example, studies have shown that the presence of electron-donating groups can enhance antibacterial potential, while other modifications, like the addition of a chloro group, can lead to outstanding activity against both bacteria and fungi. nih.govmdpi.com

The table below presents a summary of the antimicrobial activity reported for various benzopyran and coumarin derivatives.

| Derivative Class | Target Organisms | Activity Measurement | Key Findings | Reference(s) |

| Coumarin-theophylline hybrids | Candida albicans | MIC | Compounds with 6-CH3 and 6-OCH3 substitutions were most active against C. albicans (MIC = 31.3 µg/mL). | nih.gov |

| 4-Hydroxycoumarin derivatives | E. coli, S. aureus, K. pneumoniae, P. vulgaris, P. aeruginosa, C. albicans, A. niger | Inhibition Zone | Showed strong activity, with inhibition zones from 6 to 27 mm against bacteria and 6% to 26% inhibition against fungi. | samipubco.com |

| Phenylthiazolidinone-Chromene Conjugates | Various bacteria and fungi | Not specified | Synthesized compounds exhibited remarkable antimicrobial activity. | mdpi.com |

| Carbazole Derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis | Not specified | A chloro-substituted derivative demonstrated outstanding antimicrobial activity against all tested bacterial and fungal species. | mdpi.com |

| Coumarin-pyrazole hybrids | S. aureus, C. albicans | % Inhibition | Certain compounds showed significant inhibitory activity against S. aureus and C. albicans. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antibacterial Efficacy Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Derivatives of this compound have demonstrated notable antibacterial properties. Research into various substituted 2H-1-benzopyran-2-one derivatives has revealed their potential against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain synthesized compounds have shown bacteriostatic and bactericidal activity against Staphylococcus aureus and Escherichia coli. researchgate.net

Studies on coumarin derivatives have consistently highlighted their antibacterial action. For example, some 4-Heteroaryl-coumarin-3-carbaldehydes were found to have strong antibacterial efficacy against Staphylococcus aureus and Escherichia coli. wjpsronline.com Similarly, novel coumarin-pyrazole hybrids have shown excellent antimicrobial activity against various bacterial strains. researchgate.net The antibacterial effect is often attributed to the core coumarin structure, with specific substitutions on the benzopyran ring influencing the potency. For example, some coumarin-3-carboxamide derivatives exhibited moderate antibacterial activities against gram-positive bacteria. nih.gov The presence of a carboxylic acid group at the C3 position of the coumarin ring has been suggested as important for antibacterial activity. nih.gov

| Derivative Family | Bacterial Strain | Observed Efficacy | Citation |

| Substituted 2H-1-benzopyran-2-ones | Staphylococcus aureus, Escherichia coli | Bacteriostatic and bactericidal activity | researchgate.net |

| 4-Heteroaryl-coumarin-3-carbaldehydes | Staphylococcus aureus, Escherichia coli | Strong antibacterial efficacy | wjpsronline.com |

| Coumarin-pyrazole hybrids | Various bacterial strains | Excellent antimicrobial activity | researchgate.net |

| Coumarin-3-carboxamides | Gram-positive bacteria | Moderate antibacterial activities | nih.gov |

Antifungal Efficacy Against Fungal Strains

The antifungal potential of this compound derivatives has been a significant area of investigation. Coumarin and its derivatives are recognized for their broad-spectrum biological activities, including antifungal effects. researchgate.net

Specific derivatives have shown promising results against various fungal strains. For instance, a study on 7-hydroxy-6-nitro-2H-1-benzopyran-2-one demonstrated its ability to inhibit both mycelial growth and conidia germination of Aspergillus species. nih.gov Furthermore, novel coumarin-pyrazole hybrids have exhibited excellent activity against different fungal strains. researchgate.net The mechanism of action is believed to involve the disruption of the fungal cell wall structure. nih.gov Some derivatives have also shown enhanced effects when used in combination with existing antifungal drugs like azoles. nih.gov

| Derivative | Fungal Strain | Observed Efficacy | Citation |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus spp. | Inhibition of mycelial growth and conidia germination | nih.gov |

| Coumarin-pyrazole hybrids | Various fungal strains | Excellent antifungal activity | researchgate.net |

Mechanism of Action Investigations at the Microbial Level

The antimicrobial mechanism of coumarin derivatives, including those related to this compound, is multifaceted. A key aspect of their action is the disruption of the microbial cell structure. For fungi, it has been shown that these compounds can affect the integrity of the cell wall. nih.gov The lipophilic nature of these compounds may facilitate their passage across the microbial cell membranes, allowing them to inhibit growth. nih.gov

Once inside the microbial cell, these derivatives can interfere with essential cellular processes. For instance, they can inhibit enzymes crucial for microbial survival. The ability of these compounds to interact with and disrupt biological membranes contributes significantly to their antibacterial and antifungal properties.

Anticancer Potential Investigations

Derivatives of this compound are a subject of extensive research for their potential as anticancer agents. researchgate.netresearchgate.net The benzopyran nucleus is a common feature in many compounds exhibiting anticancer properties. researchgate.net

In Vitro Cell Proliferation and Cytotoxicity Assays on Cancer Cell Lines

Numerous in vitro studies have demonstrated the cytotoxic effects of this compound derivatives against various human cancer cell lines. For example, a series of novel coumarin-3-carboxamide derivatives showed potent anticancer activity, with some compounds being particularly effective against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. nih.gov Another study on chromene derivatives reported significant cytotoxic potential against Hep2 (larynx carcinoma), A549 (lung carcinoma), and HeLa cell lines. orientjchem.org

The antiproliferative activity is often dose-dependent, and the specific chemical structure of the derivative plays a crucial role in its efficacy. For instance, certain benzopyran-4-one-isoxazole esters exhibited selective antiproliferative activity against a panel of six different human cancer cell lines. nih.gov

| Derivative Family | Cancer Cell Line(s) | Key Findings | Citation |

| Coumarin-3-carboxamides | HepG2, HeLa | Potent anticancer activity | nih.gov |

| Chromene derivatives | Hep2, A549, HeLa | Significant cytotoxic potential | orientjchem.org |

| Benzopyran-4-one-isoxazole esters | CCRF-CEM, SKOV-3, MDA-MB-231, PC-3, DU-145, iSLK | Selective antiproliferative activity | nih.gov |

Enzyme Inhibition Studies (e.g., CK2 inhibition)

A key mechanism underlying the anticancer potential of these compounds is their ability to inhibit protein kinases, such as Casein Kinase 2 (CK2). google.comgoogle.com CK2 is often overexpressed in cancer cells and is involved in cell proliferation and survival pathways. google.com Therefore, inhibitors of CK2 are considered promising therapeutic targets for cancer treatment. google.comgoogle.com

Research has shown that certain pyrazolopyrimidine derivatives, which can be structurally related to modified benzopyran systems, are effective inhibitors of CK2. google.comgoogle.com By inhibiting CK2, these compounds can disrupt cancer cell signaling and induce apoptosis.

Modulation of Cancer Cell Invasion and Metastasis (e.g., HT 1080 fibrosarcoma cells)

Derivatives of this compound have also been investigated for their ability to inhibit cancer cell invasion and metastasis, which are critical steps in cancer progression. Studies have utilized the HT 1080 fibrosarcoma cell line, a model for invasive cancer, to evaluate these effects.

Novel 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have been synthesized and shown to reduce the invasive behavior of HT 1080 cells. researchgate.net The structure-activity relationships derived from these studies are valuable for designing new compounds with enhanced anti-invasive properties. researchgate.net The mechanism of action may involve the downregulation of gene products associated with invasion. dokumen.pub

Other Exploratory Biological Activities (e.g., Antiviral, Antiparasitic, Anticoagulant, Enzyme Inhibition)

Derivatives of the 6-methyl-2H-1-benzopyran and related coumarin frameworks have been the subject of numerous in vitro and in vivo studies to ascertain their potential therapeutic applications. These investigations have unveiled a spectrum of biological effects, which are detailed below.

The benzopyran scaffold is a constituent of many natural products that exhibit antiviral properties. researchgate.net Consequently, synthetic derivatives of this structure have been a focal point of antiviral research. Studies have shown that certain chromone (B188151) derivatives possess activity against a range of viruses, including Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govkoreascience.krnih.gov

For instance, a series of 2-arylmethylaminomethyl-5,6-dihydroxychromone derivatives were designed to mimic the pharmacophore of known aryl diketoacid (ADK) anti-HCV agents. nih.gov These compounds demonstrated selective anti-HCV effects, with the nature and position of the substituent on the aryl ring playing a critical role in their activity. nih.gov Specifically, derivatives with chloro, bromo, iodo, or methyl groups at the 3-position of the aromatic ring exhibited the most promising activity, with EC50 values ranging from 2.0 to 14.0 µM and a high selectivity index (CC50 >100 µM). nih.gov

Furthermore, research into 6,7-bis-O-arylmethyl-5,6,7-trihydroxychromone derivatives has also revealed anti-HCV activity. koreascience.kr The biological activity of these compounds was found to be dependent on the electronic properties of the substituents on the aromatic ring. koreascience.kr In a separate study, neoechinulin (B12335001) B and its synthetic derivatives, which contain a diketopiperazine core attached to a chromene-like moiety, were evaluated for their antiviral activity against both HCV and SARS-CoV-2. nih.gov The parent compound and several of its derivatives showed inhibitory activity against both viruses, with the exomethylene group on the diketopiperazine ring identified as a key structural feature for this activity. nih.gov

Table 1: Antiviral Activity of Selected Chromone Derivatives

| Compound Class | Specific Derivative(s) | Virus | Key Findings | Citation |

|---|---|---|---|---|

| 2-Arylmethylaminomethyl-5,6-dihydroxychromones | 3-Cl, 3-Br, 3-I, 3-Me substituted | Hepatitis C Virus (HCV) | EC50 = 2.0-14.0 µM; CC50 >100 µM. Substituent at the 3-position of the aryl ring is crucial for activity. | nih.gov |

| 6,7-Bis-O-arylmethyl-5,6,7-trihydroxychromones | Derivatives with various aromatic substituents | Hepatitis C Virus (HCV) | Antiviral activity is dependent on the inductive effect of the aromatic substituents. | koreascience.kr |

| Neoechinulin B Derivatives | Neoechinulin B and its synthetic analogues | Hepatitis C Virus (HCV), SARS-CoV-2 | Exhibited dual antiviral activity. The exomethylene moiety on the diketopiperazine ring was found to be important for activity. | nih.gov |

While the chromene nucleus is known for a wide array of biological activities, including anti-helminthic properties, specific research on the antiparasitic effects of this compound derivatives is limited in the reviewed literature. researchgate.net However, related heterocyclic structures have been investigated for such purposes. For example, studies on 1H-benzimidazole derivatives have shown in vitro activity against protozoa like Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov Given the structural similarities and the broad biological profile of chromenes, this remains an area with potential for future exploratory research.

Coumarins, which are structurally related to 2H-1-benzopyrans, are well-established as anticoagulants. mabjournal.com Many synthetic and natural coumarin derivatives exert their effect by inhibiting the vitamin K epoxide reductase complex, which is crucial for the synthesis of several clotting factors. mabjournal.comnih.gov

Research has shown that the substitution pattern on the coumarin ring significantly influences anticoagulant activity. For example, methylated coumarins with an alkylaminohydroxypropoxy side chain at position 4 have been reported to increase bleeding and clotting time in rats. nih.gov The presence of a hydroxyl or methoxy group at the C-3 or C-6 position is often associated with potent anticoagulant properties. nih.gov

In one study, a series of functionalized biscoumarins were synthesized and evaluated for their in vivo anticoagulant activity. ekb.eg The results indicated that these compounds had promising anticoagulant effects, with those substituted at the 7-position of the coumarin framework showing privileged activity. ekb.eg The anticoagulant effect was also found to be proportional to the molecular weight of the alkyl group at this position. ekb.eg Another study on coumarin derivatives extracted from Melilotus officinalis identified 6-amino coumarin and related compounds as having valuable anticoagulant activity. biotech-asia.org

Table 2: Anticoagulant Activity of Selected Coumarin Derivatives

| Compound Class | Substitution Pattern | Observed Effect | Citation |

|---|---|---|---|

| Methylated Coumarins | Alkylaminohydroxypropoxy side chain at C-4 | Significant increase in bleeding and clotting time. | nih.gov |

| Hydroxy/Methoxy Coumarins | -OH or -OCH3 at C-3 or C-6 | Often potent anticoagulants. | nih.gov |

| Functionalized Biscoumarins | Alkyl group at C-7 | Promising anticoagulant activity, proportional to the alkyl group's molecular weight. | ekb.eg |

| Amino Coumarins | Amino group at C-6 | Valuable anticoagulant activity. | biotech-asia.org |

The ability of 6-methyl-2H-1-benzopyran derivatives and their structural analogs to inhibit various enzymes has been a significant area of investigation. This includes enzymes like monoamine oxidase (MAO), carbonic anhydrases (CAs), lipoxygenase (LOX), and P2Y6 receptors.

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of neurodegenerative diseases and depression. scienceopen.com Studies on coumarin derivatives have revealed that the position of substituents plays a key role in their MAO inhibitory activity and selectivity. scienceopen.com For instance, 3-phenyl substitution on the coumarin scaffold tends to enhance MAO-B inhibition, while 4-phenyl substitution is more effective for MAO-A inhibition. scienceopen.com

Carbonic Anhydrase (CA) and Lipoxygenase (LOX) Inhibition: A series of carboxamide derivatives of 6- and 7-substituted coumarins were investigated as inhibitors of human carbonic anhydrases (hCAs) and soybean lipoxygenase (LOX). nih.gov Certain derivatives were found to be potent LOX inhibitors, while others were effective and selective inhibitors of the tumor-associated hCA IX isoform, with KIs in the nanomolar range. nih.gov Some compounds even exhibited dual inhibition of both enzymes. nih.gov

P2Y6 Receptor Antagonism: Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been synthesized and evaluated as antagonists of the P2Y6 receptor, a target for inflammatory and neurodegenerative diseases. nih.gov Modifications at the 6-position of the chromene ring, including the introduction of alkynyl groups, were well-tolerated and in some cases led to increased potency compared to the parent compound. nih.gov

Cytochrome P450 (CYP) Inhibition: The metabolism and inhibitory effects of 6-methylcoumarin (B191867) on human CYP2A6 and its orthologs have been studied. researchgate.net 6-Methylcoumarin was found to be oxidized by CYP2A6 and also acted as an inhibitor of this enzyme. researchgate.net

Table 3: Enzyme Inhibitory Activity of Selected 6-Methyl-2H-1-benzopyran and Coumarin Derivatives

| Enzyme Target | Compound Class/Derivative | Key Findings | Citation |

|---|---|---|---|

| Monoamine Oxidase (MAO-A/B) | Phenyl-substituted coumarins | 3-Phenyl substitution favors MAO-B inhibition; 4-phenyl substitution favors MAO-A inhibition. | scienceopen.com |

| Carbonic Anhydrase IX (hCA IX) | Carboxamide derivatives of 6- and 7-substituted coumarins | Potent and selective inhibition with KIs in the range of 30.2-30.5 nM. | nih.gov |

| Lipoxygenase (LOX) | Carboxamide derivatives of 6- and 7-substituted coumarins | Identified potent LOX inhibitors. | nih.gov |

| P2Y6 Receptor | 6-Alkynyl-3-nitro-2-(trifluoromethyl)-2H-chromenes | Potent antagonists with IC50 values around 1 µM. | nih.gov |

| Cytochrome P450 2A6 (CYP2A6) | 6-Methylcoumarin | Acts as both a substrate and an inhibitor of the enzyme. | researchgate.net |

Potential Applications in Materials Science and Advanced Technologies

Exploration as Fluorescent Probes and Dyes

The coumarin (B35378) scaffold is renowned for its fluorescent properties, including high photoluminescence quantum yields and large Stokes shifts. nih.gov The specific arrangement of substituents on the 6-Methyl-2H-1-benzopyran-3-carbaldehyde core creates a donor-π-acceptor (D-π-A) system. The methyl group (-CH₃) at the 6-position acts as a modest electron-donating group (EDG), while the carbaldehyde group (-CHO) at the 3-position serves as an electron-withdrawing group (EWG). This "push-pull" electronic structure is fundamental to its application as a fluorophore.

The presence and nature of electron-donating and electron-withdrawing substituents on the coumarin ring critically influence the photophysical parameters. nih.govrsc.org For instance, the functionalization of the coumarin core by placing EDGs at positions like C-7 and EWGs at position C-3 has been extensively investigated to control visible absorption properties. nih.gov Derivatives of this compound can be engineered to create dyes with tailored absorption and emission spectra, making them suitable for use as fluorescent probes.

Research on related coumarin derivatives has demonstrated their potential as sensors. The fluorescence of certain coumarin dyes can be significantly influenced by environmental factors such as pH (acidochromism) or the presence of metal ions. nih.gov For example, studies on 6-aryl coumarin dyes showed that their fluorescence could be quenched by high acid concentrations or reduced in the presence of Fe³⁺ and Al³⁺ ions, highlighting their potential as turn-off fluorescent sensors. nih.gov The introduction of a trifluoromethyl group, another strong EWG, at the 3-position of the coumarin ring has been shown to yield dyes with excellent fluorescence properties, with potential applications in fluorescent emission probes and electronic light-emitting devices. rsc.org

Table 1: Photophysical Properties of Selected Coumarin Derivatives

| Coumarin Derivative Type | Key Substituents | Noteworthy Photophysical Properties | Potential Application | Reference(s) |

| 6-Aryl Coumarins | C6: Aryl group (EDG) | Large Stokes shift, good fluorescence quantum yield, solvatochromic and acidochromic behavior. | Biomarkers, Metal Ion Sensors | nih.gov |

| 3-Perfluoroalkylated Coumarins | C3: Fluoroalkyl group (EWG) | Excellent fluorescence emission in both solution and solid state. | Fluorescent Probes, OLEDs | rsc.org |

| Pyrano[3,2-c]coumarins | Fused pyran ring | Photochromic and redox properties; can be switched between fluorescent and non-fluorescent states. | Optical Switches, Redox Sensors | researchgate.net |

Role as Intermediates in the Synthesis of Complex Molecules

The carbaldehyde group of this compound is a highly versatile functional group, making the compound a crucial intermediate in organic synthesis for the construction of more elaborate molecules. semanticscholar.orgnih.gov The aldehyde can participate in a wide array of chemical reactions, allowing for the fusion of other heterocyclic rings onto the coumarin framework. semanticscholar.orgnih.govpsu.edu

One of the most common synthetic routes utilizing such precursors is the Knoevenagel condensation. rsc.orgnih.gov In this reaction, the aldehyde condenses with active methylene (B1212753) compounds, a key step in building larger, more complex molecular architectures. rsc.org For example, this method is used to generate 3-phenyl- or benzothiazolyl-benzocoumarins. rsc.org

The reactivity of the aldehyde group also allows for its use in multicomponent reactions. A three-component reaction involving 3-acetyl-6-methyl-2H-chromen-2-one (a closely related compound), hydrazonoyl halides, and thiosemicarbazide (B42300) has been used to synthesize novel thiazolyl-hydrazono-coumarin derivatives. nih.gov This demonstrates the utility of the 3-substituted coumarin scaffold as a platform for generating molecular diversity. Furthermore, coumarin-3-carbaldehydes are precursors for fused pyrazole (B372694) systems, such as chromeno[4,3-c]pyrazol-4(2H)-one, through reactions involving oxidative cyclization. semanticscholar.orgnih.gov The incorporation of additional heterocyclic moieties is a widely used strategy to enhance or modify the properties of the parent coumarin structure. semanticscholar.orgnih.gov

Table 2: Synthesis of Complex Molecules from Coumarin Precursors

| Precursor Type | Reaction Type | Resulting Complex Molecule | Reference(s) |

| o-Hydroxy-naphthaldehydes | Knoevenagel Condensation | Benzocoumarins | rsc.org |

| 3-Acetyl-6-methyl-coumarin | Three-Component Reaction | Thiazolyl-hydrazono-coumarins | nih.gov |

| 3-(2-Hydroxyaryl)-1-phenyl-1H-pyrazole-4-carbaldehydes | Iodine Catalyzed Oxidative Cyclization | 2-Phenyl-pyrazolo[4,3-c]coumarins | semanticscholar.orgnih.gov |